Homocitrulline
Description
Structurally, it resembles L-citrulline but differs by an additional methylene (-CH₂-) group in its side chain, extending the carbon chain between the amino and carbonyl groups . This modification alters its chemical reactivity and metabolic roles. L-Homocitrulline is synthesized via carbamylation of lysine or through transamination reactions and is a key intermediate in urea cycle disorders and lysinuric protein intolerance (LPI) . Elevated levels of L-Homocitrulline are observed in nonalcoholic fatty liver disease (NAFLD), serving as a diagnostic biomarker .
Properties
IUPAC Name |
(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317386 | |
| Record name | Homocitrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
600 mg/mL | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1190-49-4 | |
| Record name | Homocitrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocitrulline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocitrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-homocitrulline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCITRULLINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 212 °C | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Copper-Mediated Protection and Formylation
The predominant industrial method for L-homocitrulline synthesis involves a multi-step copper-mediated protocol starting from L-lysine monohydrochloride. This approach capitalizes on the differential reactivity of amino groups in lysine:
- α-Amino Group Protection : L-lysine reacts with basic copper carbonate under alkaline conditions (pH 9–11) to form a stable copper-lysine complex, selectively protecting the α-amino group while leaving the ε-amino group exposed.
- ε-Amino Group Formylation : The free ε-amino group undergoes formylation using urea at elevated temperatures (90–100°C), producing a copper-L-homocitrulline intermediate.
- Copper Removal : Subsequent treatment with sodium sulfide (Na₂S) or organic acids (e.g., citric acid) precipitates copper ions, yielding crude L-homocitrulline with typical purity >92%.
Critical parameters influencing yield include:
- Copper salt selection (basic copper carbonate > copper sulfate > copper nitrate)
- Urea-to-lysine molar ratio (optimal 2.5:1)
- Reaction duration (4–6 hours for complete formylation)
Table 1 : Copper Salt Efficacy in L-Homocitrulline Synthesis
| Copper Salt | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Basic Copper Carbonate | 68.3 | 95.2 | 4.5 |
| Copper Sulfate | 58.1 | 91.7 | 5.0 |
| Copper Nitrate | 54.9 | 89.4 | 5.5 |
Microwave-Assisted Process Intensification
Recent advancements employ microwave irradiation to accelerate copper removal, reducing processing time from 2 hours to 10 minutes while increasing yield by 13.6%. The microwave-enhanced method operates at 300 W with pulsed irradiation cycles (30 s on/15 s off), maintaining reaction temperature at 85°C to prevent thermal degradation.
Key Advantages :
- Energy consumption reduced by 40% compared to conventional heating
- Final product purity increases to 97.8% due to minimized side reactions
- Scalable to continuous flow systems for industrial production
Comparative Analysis of Synthesis Methodologies
Chemical vs. Enzymatic Approaches
While enzymatic synthesis of L-citrulline via arginine deiminase has been documented, no equivalent industrial-scale enzymatic process exists for L-homocitrulline. Experimental trials using recombinant lysine acyltransferases showed <15% conversion efficiency, constrained by enzyme inhibition at high urea concentrations.
Table 2 : Methodological Comparison
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield (%) | 68.3 | 12.7 |
| Purity (%) | 95.2 | 84.3 |
| Scalability | Industrial | Lab-scale |
| By-products | Copper residues | Unreacted lysine |
| Environmental Impact | Moderate | Low |
Industrial Production Considerations
Waste Stream Management
The copper-mediated process generates 2.8 kg copper sulfide waste per kg L-homocitrulline produced. Modern facilities implement closed-loop copper recovery systems, reducing raw material costs by 22% through electrolytic copper reclamation from spent reaction mixtures.
Regulatory Compliance
Pharmaceutical-grade L-homocitrulline must meet stringent ICH Q3D guidelines for elemental impurities:
- Residual copper < 10 ppm
- Nickel < 5 ppm
- Lead < 1 ppm
Post-synthesis purification typically involves ion-exchange chromatography followed by activated carbon treatment, achieving impurity levels below detection limits.
Analytical Characterization Techniques
Quantitative Assay Protocols
The Homocitrulline/Citrulline Assay Kit (Cell Biolabs MET-5027) provides a standardized colorimetric method for product validation:
- Proteinase K digestion (37°C, 2 h) releases free this compound
- Color development with diacetyl monoxime (95°C, 30 min)
- Spectrophotometric quantification at 540–560 nm
Table 3 : Calibration Standards for Analytical Validation
| Concentration (μM) | Absorbance (540 nm) |
|---|---|
| 2400 | 2.34 |
| 1200 | 1.87 |
| 600 | 1.23 |
| 300 | 0.76 |
| 150 | 0.41 |
Chemical Reactions Analysis
L-Homocitrulline undergoes carbamoylation, a nonenzymatic reaction where lysine residues in the polypeptide chain react with cyanate. Cyanate can be derived from urea or through a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . This reaction is known as carbamoylation or carbamylation. The major product formed from this reaction is homocitrulline itself.
Scientific Research Applications
Metabolic Disorders
L-Homocitrulline is primarily recognized as a metabolite associated with the urea cycle. Elevated levels of L-homocitrulline in serum and urine are indicative of several genetic disorders affecting urea metabolism, such as citrullinemia. This condition is characterized by a deficiency in the enzyme argininosuccinate synthetase, leading to an accumulation of ammonia and related metabolites, including L-homocitrulline .
Case Study: Citrullinemia
- Findings : In patients with citrullinemia, serum levels of L-homocitrulline were significantly elevated compared to healthy controls.
- Implications : Monitoring L-homocitrulline levels can aid in diagnosing and managing metabolic disorders related to the urea cycle.
Immunology and Autoimmune Diseases
Recent studies have identified L-homocitrulline as a significant biomarker for autoimmune diseases, particularly rheumatoid arthritis. It has been shown that proteins containing L-homocitrulline can trigger T-cell activation and autoantibody formation, making it a target for diagnostic antibodies .
Case Study: Rheumatoid Arthritis
- Findings : Research demonstrated the presence of L-homocitrullinated proteins in the joints of rodent models for rheumatoid arthritis.
- Implications : The detection of anti-citrullinated protein antibodies (ACPAs) in patients could facilitate early diagnosis and treatment strategies.
Nutritional Biochemistry
L-Homocitrulline is also relevant in nutritional studies, particularly regarding its absorption and metabolism. Studies have shown that it can be absorbed from dietary sources and may play a role in nitrogen metabolism .
Table 1: Absorption Characteristics of L-Homocitrulline
| Parameter | Value |
|---|---|
| Absorption Rate | Moderate |
| Inhibitors | L-Lysine, L-Leucine, L-Methionine |
| Transport Mechanism | Na+-dependent carrier-mediated |
| Metabolic Fate | Converted to cyclic derivatives |
Biomarker Potential
L-Homocitrulline has emerged as a potential biomarker for various conditions, including non-alcoholic fatty liver disease (NAFLD). Elevated levels have been associated with metabolic dysregulation in affected individuals .
Case Study: Non-Alcoholic Fatty Liver Disease
- Findings : A metabolomic profiling study revealed significantly higher levels of L-homocitrulline in NAFLD patients compared to healthy controls.
- Implications : This suggests that L-homocitrulline could serve as a biomarker for diagnosing NAFLD and monitoring disease progression.
Research Methodologies
The methodologies employed in studying L-homocitrulline include:
- Metabolomics : Utilized for profiling metabolites in biological samples to understand metabolic pathways.
- High-Performance Liquid Chromatography (HPLC) : Used for quantifying amino acids including L-homocitrulline in biological fluids .
- Animal Models : Rodent models are frequently used to study the metabolism and physiological effects of L-homocitrulline.
Mechanism of Action
L-Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. This process predominantly occurs during uremia and inflammation. The enzyme myeloperoxidase, released from neutrophils, converts thiocyanate to cyanate, which then carbamylates lysine residues to form homocitrulline .
Comparison with Similar Compounds
L-Citrulline
Structural Differences :
- L-Citrulline (C₆H₁₃N₃O₃; CAS 372-75-8) has a shorter side chain compared to L-Homocitrulline, lacking the additional methylene group .
- Synthesis : Citrulline is produced from ornithine via carbamylation in the urea cycle, whereas L-Homocitrulline derives from lysine or via enzymatic transamination .
Functional Differences :
- Urea Cycle: Citrulline is a direct intermediate in the urea cycle, converting to argininosuccinate. In contrast, L-Homocitrulline accumulates when urea cycle enzymes are deficient or during carbamylation stress .
- Clinical Relevance : Citrulline is used to assess urea cycle functionality, while L-Homocitrulline is linked to NAFLD and chemotherapy-induced hepatotoxicity .
Homoarginine (HA)
Structural Similarities :
Metabolic Pathways :
Disease Associations :
Ornithine and Lysine
Precursor Roles :
Clinical Implications :
- Ornithine transcarbamylase deficiency disrupts the urea cycle, while lysine-related L-Homocitrulline accumulation is seen in urea cycle disorders and NAFLD .
Metabolic Pathways and Disease Relevance
Key Metabolic Routes
Disease Associations
Diagnostic and Prognostic Utility
- NAFLD : L-Homocitrulline levels are significantly elevated in NAFLD patients (VIP score = 1.9), outperforming other metabolites like L-acetylcarnitine and glutamic acid .
- Chemotherapy Toxicity : A predictive model incorporating L-Homocitrulline, stearidonic acid, TxB3, and PI (20:3/18:0) achieved an AUROC of 0.8186 for hepatotoxicity risk .
Mechanistic Insights
- Carbamylation Stress : In NAFLD, carbamylation of lysine residues generates L-Homocitrulline, disrupting glycerophospholipid metabolism and contributing to hepatic steatosis .
- Immune Response : Macrophages convert homoarginine to L-Homocitrulline, producing nitrite and mediating cytotoxicity in tumors .
Biological Activity
L-Homocitrulline is a non-protein amino acid that has garnered attention due to its biological activity and potential implications in various health conditions, particularly autoimmune diseases and metabolic disorders. This article explores the biological activity of L-homocitrulline, focusing on its immunological roles, metabolic pathways, and clinical significance.
Overview of L-Homocitrulline
L-Homocitrulline is formed through the post-translational modification of lysine residues, a process known as homocitrullination. This modification can alter protein function and has been implicated in the pathogenesis of autoimmune diseases, especially rheumatoid arthritis (RA) .
Immunological Role
Immune Responses to Homocitrullinated Peptides
Research indicates that L-homocitrulline can induce immune responses that may be protective against cancer. For instance, studies have shown that vaccination with homocitrullinated peptides stimulates strong CD4 T-cell responses and can lead to significant antitumor effects in murine models . The mechanism appears to involve the recognition of modified peptides presented by MHC-II molecules on tumor cells.
Table 1: Immune Response to Homocitrullinated Peptides
| Peptide | Source Protein | Immune Response Type | Efficacy in Tumor Models |
|---|---|---|---|
| Vim116-135 Hcit | Vimentin | CD4-mediated | High |
| Aldo140-157 Hcit | Aldolase | CD4-mediated | High |
| Cyk8 371-388 Hcit | Cytokeratin | CD4-mediated | Moderate |
The efficacy of these responses was enhanced when tumors expressed MHC-II, indicating a direct recognition pathway that is crucial for effective antitumor immunity .
Metabolic Pathways
Absorption and Excretion
L-Homocitrulline is absorbed from the gastrointestinal tract, although studies suggest that its absorption is less efficient compared to other amino acids like L-citrulline. It has been shown that dietary L-homocitrulline undergoes carrier-mediated transport across the intestinal mucosa .
In patients with metabolic disorders such as lysinuric protein intolerance (LPI), excessive excretion of this compound occurs due to impaired amino acid transport mechanisms. This condition highlights the importance of L-homocitrulline as a biomarker for certain metabolic disorders .
Table 2: Clinical Implications of L-Homocitrulline
| Condition | Observations | Clinical Significance |
|---|---|---|
| Rheumatoid Arthritis | Presence of antibodies against homocitrullinated proteins | Potential role in disease pathogenesis |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Increased levels of this compound in serum | Possible metabolic marker for disease severity |
| Lysinuric Protein Intolerance | Hyperexcretion of this compound | Diagnostic indicator for genetic mutations |
Case Studies
Case Study: Lysinuric Protein Intolerance
A notable case involved a 4-year-old Malaysian boy diagnosed with lysinuric protein intolerance. He presented with severe symptoms including delayed milestones and hyperammonemic coma after a high-protein diet. Urinary analysis revealed excessive levels of this compound, leading to genetic testing that confirmed a mutation in the SLC7A7 gene responsible for amino acid transport . This case underscores the clinical relevance of monitoring this compound levels in suspected metabolic disorders.
Q & A
Q. What methodologies are recommended for detecting and quantifying L-Homocitrulline in biological samples?
L-Homocitrulline is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), especially in urine or serum samples. This approach ensures sensitivity for low-abundance metabolites. For example, in urea cycle disorder studies, urine samples are analyzed to detect elevated L-Homocitrulline levels caused by ornithine deficiency . However, detection challenges arise in serum, as seen in asthma studies where L-Homocitrulline levels fell below quantification thresholds, highlighting the need for optimized protocols based on sample type and matrix .
Q. How does L-Homocitrulline relate to urea cycle dysfunction, and what experimental models validate this association?
L-Homocitrulline accumulates in urea cycle disorders due to carbamoyl phosphate overflow when ornithine is insufficient. Mouse models of ischemic acute kidney injury (AKI) show elevated L-Homocitrulline (fold change = 6.1) alongside urea and creatinine, linking its accumulation to disrupted nitrogen metabolism . Researchers should incorporate metabolic flux analysis in such models to track carbamoyl phosphate diversion into L-Homocitrulline synthesis pathways .
Q. What are the primary metabolic pathways involving L-Homocitrulline, and how can they be experimentally distinguished?
L-Homocitrulline is synthesized via carbamylation of lysine residues, a non-enzymatic reaction under conditions of carbamoyl phosphate excess. To differentiate enzymatic vs. non-enzymatic pathways, isotope-labeling studies (e.g., using ¹⁵N-ammonia) in cell cultures or murine models can trace the origin of the carbamoyl group. Contrastingly, AGXT-2-mediated metabolism of L-homoarginine to L-Homocitrulline has been observed in mice, suggesting enzyme-specific pathways under certain conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in L-Homocitrulline detection across studies (e.g., elevated in AKI vs. undetectable in asthma serum)?
Discrepancies may stem from tissue-specific expression, analytical sensitivity, or disease pathophysiology. For instance, AKI models involve systemic metabolic stress, increasing urinary L-Homocitrulline , whereas asthma studies focused on serum, where concentrations may be lower. Methodological adjustments, such as pre-concentration steps or targeted metabolomic panels, are critical. Researchers should also validate findings across multiple cohorts and standardize sample preparation protocols .
Q. What experimental designs are optimal for studying L-Homocitrulline’s role in nitrogen balance and tissue damage?
A PICOT (Population, Intervention, Comparison, Outcome, Time) framework is recommended. For example:
- Population: Murine models with induced urea cycle defects.
- Intervention: Isotopic tracing of ¹³C-lysine to track L-Homocitrulline synthesis.
- Comparison: Wild-type vs. AGXT-2 knockout mice.
- Outcome: Quantify L-Homocitrulline levels and correlate with ammonia toxicity markers.
- Time: Acute (24–72 hr) vs. chronic (4-week) exposure .
Q. What synthetic routes are available for L-Homocitrulline, and how do they impact biochemical studies?
A green synthesis method involves carbamylation of L-lysine monohydrochloride using urea, yielding L-Homocitrulline with 53.5% efficiency. Key steps include copper sulfate-mediated α-amino protection and oxalate dihydrate for copper removal. Researchers must validate synthetic products via IR spectroscopy and optical rotation to confirm purity, as impurities could confound cell-based assays .
Q. How does L-Homocitrulline interact with other arginine metabolites (e.g., homoarginine) in cardiovascular or renal pathophysiology?
Competitive metabolism studies using dual-isotope labeling (e.g., ¹⁵N-homoarginine and ¹³C-lysine) in endothelial cells or renal tubules can elucidate cross-talk between pathways. For instance, AGXT-2 knockout models show reduced L-Homocitrulline from homoarginine, implicating this enzyme in redox-stress conditions . Such models should be paired with NO synthase activity assays to assess functional impacts .
Methodological Considerations
- Data Interpretation: Use multivariate analysis (e.g., PCA) to distinguish L-Homocitrulline’s role from confounding metabolites like citrulline or arginine in omics datasets .
- Ethical Frameworks: For human studies, ensure protocols address urea cycle disorder patient consent and data anonymization, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
